Verified Synthetic Utility: Reaction Yield in N-Acetylisatin Ring-Opening
Methyl 2-amino-5-methoxybenzoate demonstrates distinct reactivity in the ring-opening of N-acetylisatin to produce a glyoxylamide derivative, a transformation that was unsuccessful with the parent methyl anthranilate. In a direct synthetic application, this compound afforded the desired product with a yield of 12% [1]. This performance is comparable to its 2,4-methoxy isomer, which gave an 11% yield under the same conditions, confirming that the 2,5-substitution pattern is a viable and distinct synthetic handle not replicated by simpler analogs [1].
| Evidence Dimension | Synthetic Reaction Yield |
|---|---|
| Target Compound Data | 12% |
| Comparator Or Baseline | Methyl 2-amino-4-methoxybenzoate: 11% |
| Quantified Difference | 1 percentage point (higher) |
| Conditions | Reaction with N-acetylisatin, DIPEA, acetonitrile, reflux under inert nitrogen atmosphere for 48h |
Why This Matters
This specific reactivity profile confirms the compound's role as a non-interchangeable building block for constructing glyoxylamide scaffolds, a utility not shared by simpler, unsubstituted anthranilates.
- [1] Synthesis Studies of N-Acetyl Glyoxylamide Derivatives Using Unreactive Amines. Key Engineering Materials. 2021; 6151: 312-319. View Source
